molecular formula C24H18ClN3O5S B6478620 4-chloro-N-{3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide CAS No. 868213-37-0

4-chloro-N-{3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B6478620
CAS No.: 868213-37-0
M. Wt: 495.9 g/mol
InChI Key: ZRNPHCYAYMTALS-UHFFFAOYSA-N
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Description

4-Chloro-N-{3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a pyrazoline core substituted with furan rings and a chlorophenyl-sulfonamide moiety. The furan substituents contribute to electronic modulation and steric effects, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

4-chloro-N-[3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5S/c25-17-8-10-19(11-9-17)34(30,31)27-18-5-1-4-16(14-18)20-15-21(22-6-2-12-32-22)28(26-20)24(29)23-7-3-13-33-23/h1-14,21,27H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNPHCYAYMTALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Core Pyrazole Formation: : This step usually involves the reaction of hydrazine with a suitable β-diketone under acidic conditions to form the pyrazole ring.

  • Furanyl Group Introduction: : The next step involves the coupling of the pyrazole ring with furan-2-carboxylic acid. This coupling reaction can be facilitated by the use of activating agents such as carbodiimides.

  • Sulfonamide and Chloro Substituent Attachment:

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesisers to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The furanyl groups can be oxidized to their corresponding ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminium hydride, targeting the pyrazole ring or furanyl groups.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Various organometallic reagents, nucleophiles like amines and thiols.

Major Products Formed: The major products from these reactions include oxidized furanyl derivatives, reduced pyrazole compounds, and substituted variants with altered functional groups at the chloro and sulfonamide sites.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications.

Biology: : It is investigated for its potential as a biochemical probe. Its structure suggests it might interact with various biomolecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: : There is significant interest in its potential therapeutic properties. Compounds with sulfonamide and pyrazole cores are often studied for their anti-inflammatory, antitumor, and antimicrobial activities.

Industry: : In the industrial sector, this compound can be utilized as a precursor for the production of polymers and advanced materials, owing to its stable yet reactive structure.

Mechanism of Action

The specific mechanism by which this compound exerts its effects depends on the biological context in which it is studied. Generally, its functional groups allow it to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The sulfonamide group is known to interact with enzymes, while the furanyl and pyrazole groups can engage in π-stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) : Shares a pyrazole core but lacks the sulfonamide group and dihydro-pyrazoline ring. The presence of cyano and methyl groups enhances hydrophobicity, yielding a melting point (mp) of 133–135°C, lower than typical sulfonamides.

4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamides : These derivatives replace the furan moieties with hydroxyphenyl groups, improving solubility but reducing metabolic stability. Cytotoxicity studies indicate moderate activity (IC₅₀ ~10–50 μM) against cancer cell lines.

N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide: Features a thienopyrazole scaffold instead of dihydro-pyrazoline, with a fluorophenyl group enhancing electronic effects. The furan carboxamide group aligns sterically with the target compound’s furan-2-carbonyl substituent.

Physicochemical and Spectral Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR) Yield (%)
Target Compound ~529.98* Not reported δ ~8.1–7.4 (aromatic H), 2.6–3.0 (CH₂ pyrazoline)
3a (from ) 403.1 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 68
4-Hydroxyphenyl derivative (from ) ~350–400† 160–180‡ δ 7.8–6.8 (aromatic H), 3.5–4.0 (pyrazoline CH₂) 60–75
N-[2-(4-Fluorophenyl)... (from ) ~371.38 Not reported δ 7.5–7.1 (aromatic H), 2.8–3.2 (thienopyrazole CH₂)

*Calculated based on formula C₂₄H₁₈ClN₃O₄S. †Estimated range from . ‡Typical for sulfonamides with polar substituents.

Biological Activity

4-chloro-N-{3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. Its structure includes a sulfonamide group, a chlorinated phenyl ring, and a furan-containing pyrazole moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H18ClN3O5SC_{24}H_{18}ClN_{3}O_{5}S with a molecular weight of approximately 485.93 g/mol. The compound's unique structural features include:

  • Chlorinated Phenyl Ring : Enhances lipophilicity and biological activity.
  • Furan and Pyrazole Moieties : Known for their roles in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds structurally related to this compound. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF70.46 ± 0.04Aurora-A kinase inhibition
Compound BHCT1160.39 ± 0.06Cell cycle arrest at SubG1/G1 phase
Compound CNCI-H4603.79Cytotoxicity via DNA binding

These findings indicate that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess comparable activity.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Similar compounds have shown:

Compound NameActivity TypeReference
N-(4-chlorophenyl) sulfanilamideAntibacterial
5-(furan-2-carboxamido)-3-methylpyrazoleAntimicrobial

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure may facilitate interactions with inflammatory pathways, leading to reduced cytokine production and inflammation. Research indicates that related compounds exhibit significant anti-inflammatory effects with IC50 values comparable to established anti-inflammatory drugs.

Mechanistic Studies

Understanding the mechanism of action for this compound is critical for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of Kinases : Similar compounds have demonstrated inhibition of key kinases involved in cancer progression.
  • DNA Interaction : Binding to DNA can induce cytotoxic effects in cancer cells.
  • Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokine production.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Pyrazole Derivatives as Anticancer Agents :
    • Researchers synthesized various pyrazole derivatives and evaluated their anticancer effects on MCF7 and HCT116 cell lines.
    • Results indicated compounds with similar structures to this compound exhibited promising cytotoxicity.
  • Antimicrobial Efficacy Study :
    • A series of sulfonamide compounds were tested against bacterial strains.
    • The results showed significant antimicrobial activity, supporting the hypothesis that the target compound may also possess similar properties.

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